molecular formula C13H21N5O4 B5678997 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B5678997
M. Wt: 311.34 g/mol
InChI Key: RGELYJOQVZPREK-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a pyrazole ring substituted with nitro and methyl groups, and an acetamide moiety linked to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps. One common route starts with the nitration of 3,5-dimethylpyrazole to introduce the nitro group. This is followed by the acylation of the pyrazole ring with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological membranes. The acetamide linkage provides stability to the molecule and allows for specific binding interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Similar structure but with an ethyl ester group instead of the morpholine ring.

    3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains a pyrazole ring with nitro groups but different substituents.

Uniqueness

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of both the morpholine ring and the acetamide linkage, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4/c1-10-13(18(20)21)11(2)17(15-10)9-12(19)14-3-4-16-5-7-22-8-6-16/h3-9H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGELYJOQVZPREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCCN2CCOCC2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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